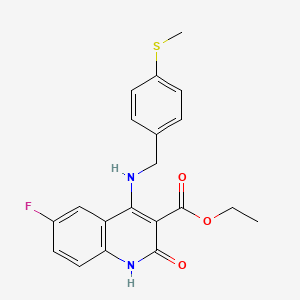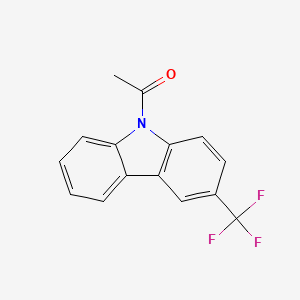
9-Acetyl-3-trifluoromethylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyl-3-trifluoromethylcarbazole is a chemical compound with the molecular formula C15H10F3NO and a molecular weight of 277.24 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound known for its applications in optoelectronic devices due to its excellent photochemical and thermal stability . The trifluoromethyl group and acetyl group attached to the carbazole core enhance its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 9-Acetyl-3-trifluoromethylcarbazole typically involves the functionalization of the carbazole core. One common method includes the Friedel-Crafts acylation reaction, where carbazole is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Acetyl-3-trifluoromethylcarbazole undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like acetone or dichloromethane, and catalysts such as aluminum chloride or palladium on carbon. Major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
9-Acetyl-3-trifluoromethylcarbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Acetyl-3-trifluoromethylcarbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
9-Acetyl-3-trifluoromethylcarbazole can be compared with other carbazole derivatives such as:
9-Acetylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylcarbazole: Lacks the acetyl group, affecting its reactivity and applications.
9-Ethyl-3-trifluoromethylcarbazole:
The presence of both the acetyl and trifluoromethyl groups in this compound makes it unique, providing a balance of chemical stability, reactivity, and biological activity that is not found in other similar compounds.
Properties
Molecular Formula |
C15H10F3NO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)carbazol-9-yl]ethanone |
InChI |
InChI=1S/C15H10F3NO/c1-9(20)19-13-5-3-2-4-11(13)12-8-10(15(16,17)18)6-7-14(12)19/h2-8H,1H3 |
InChI Key |
PLNZBJRCCALEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



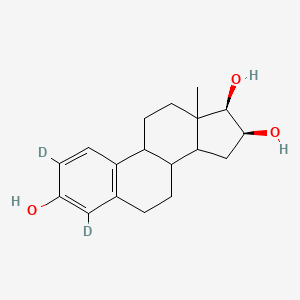
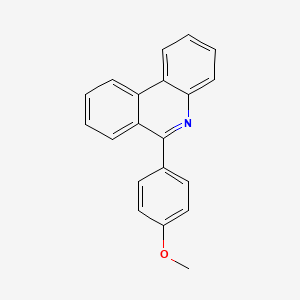

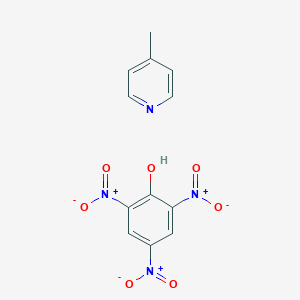
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
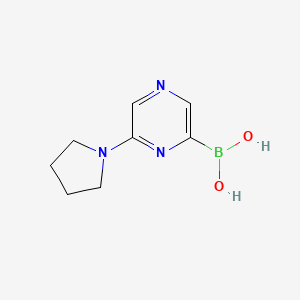
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)

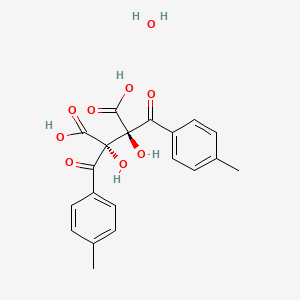
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
